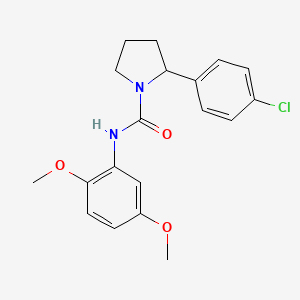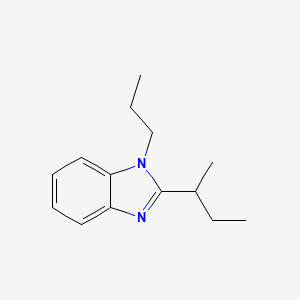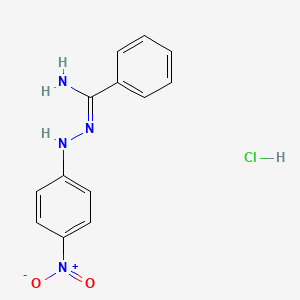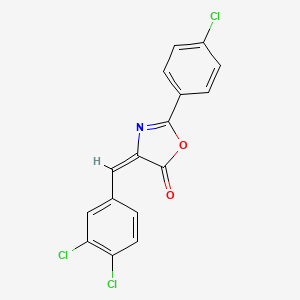
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as 4CPRC, is a research chemical that belongs to the class of pyrrolidine compounds. It is a synthetic substance that is not intended for human consumption and is only used for scientific research purposes.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood. However, it is believed to act as a reuptake inhibitor for dopamine and serotonin, which are neurotransmitters that play a key role in regulating mood, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide may increase their levels in the brain, leading to a range of physiological and psychological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide are not well studied. However, it is believed to produce effects similar to other pyrrolidine compounds, such as increased energy, euphoria, and enhanced cognitive function. It may also produce negative effects such as anxiety, paranoia, and agitation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its chemical structure makes it a useful reference standard for other pyrrolidine compounds. However, one limitation is the lack of research on its biochemical and physiological effects, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is its potential as a treatment for various psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to understand its mechanism of action and the long-term effects of its use. Finally, more research is needed to determine the safety of 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide and its potential for abuse.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxyphenylacetonitrile in the presence of pyrrolidine and acetic acid. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The purity of the final product is typically determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide is primarily used in scientific research to study its effects on the central nervous system. It is often used as a reference standard for other pyrrolidine compounds and is also used to study the structure-activity relationship of these compounds. Additionally, 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarboxamide has been used to study the binding affinity of various receptors in the brain, including the dopamine transporter and the serotonin transporter.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-15-9-10-18(25-2)16(12-15)21-19(23)22-11-3-4-17(22)13-5-7-14(20)8-6-13/h5-10,12,17H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMHXQABDFFZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6047504.png)
![methyl 2-[({2-[(4-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6047509.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide](/img/structure/B6047524.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B6047529.png)
![N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6047535.png)


amino]-4-oxobutanoate](/img/structure/B6047560.png)
![2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B6047567.png)


![ethyl 2-{[2-(2-chloro-5-methylphenoxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6047594.png)
![N,N-dimethyl-4-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]aniline](/img/structure/B6047599.png)
hydrazone](/img/structure/B6047610.png)